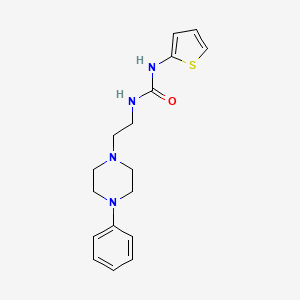

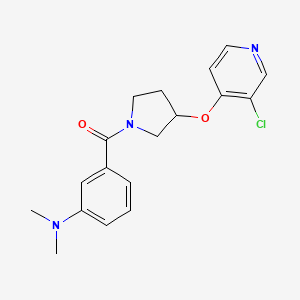

1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and other fragments . A novel palladium mediated Buchwald–Hartwig coupling has been used in the synthesis of similar compounds .Molecular Structure Analysis

While specific molecular structure analysis for “1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea” is not available, compounds with similar structures often contain the indole nucleus, which is aromatic in nature and binds with high affinity to multiple receptors .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on urea derivatives often focuses on their synthesis and structural characteristics. For instance, a study by Iriepa and Bellanato (2013) delved into the synthesis of tri-substituted ureas containing an N-methylpiperazine moiety alongside phenyl and N-heterocyclic substituents. Spectroscopic techniques like NMR and IR spectroscopy were employed to analyze these compounds, revealing insights into their conformational behavior and structural properties (Iriepa & Bellanato, 2013).

Biological Activities and Applications

Another significant area of interest is the exploration of biological activities and potential therapeutic applications of urea derivatives:

Antiparkinsonian Activity : Azam et al. (2009) synthesized a series of urea and thiourea derivatives and assessed their antiparkinsonian activities. The study highlighted the neuroprotective properties of these compounds, suggesting their potential in developing treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Anticonvulsant Activity : Thakur et al. (2017) investigated the anticonvulsant activity of synthesized urea/thiourea derivatives. Their findings indicated significant efficacy in protection against convulsions, underscoring the therapeutic potential of these compounds in managing seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Antiproliferative Activity : Al-Sanea et al. (2018) conducted a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research identifies specific compounds with significant efficacy against renal cancer and melanoma, highlighting the promise of urea derivatives in cancer treatment (Al-Sanea, Ali Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).

Cytokinin-like Activity : Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ). Their work emphasizes the role of these compounds in plant morphogenesis, offering valuable tools for agricultural and botanical research (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c22-17(19-16-7-4-14-23-16)18-8-9-20-10-12-21(13-11-20)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOWVVZEINHJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)NC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)

![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)

![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)

![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)